3-Chloro-4-(cyclopropylmethoxy)benzonitrile
Description
3-Chloro-4-(cyclopropylmethoxy)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the benzene ring. The cyclopropylmethoxy substituent combines steric bulk from the cyclopropane ring with moderate electron-donating properties, influencing the compound’s reactivity, solubility, and biological interactions. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor-targeting agents. For example, it has been employed in the synthesis of dual aromatase–sulfatase inhibitors and Toxoplasma gondii enoyl reductase inhibitors . Its structural versatility allows for further functionalization, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLVZBKBYVAHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261384 | |
| Record name | 3-Chloro-4-(cyclopropylmethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035217-31-2 | |
| Record name | 3-Chloro-4-(cyclopropylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035217-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(cyclopropylmethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Chloro-4-(cyclopropylmethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-4-(cyclopropylmethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-(cyclopropylmethoxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Electron-Withdrawing Substituents
3-Chloro-4-(trifluoromethyl)benzonitrile
- Substituent : Trifluoromethyl (–CF₃) at the 4-position.
- Properties : The –CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This enhances stability against nucleophilic attack but may reduce solubility in polar solvents.
- Physical Data : Melting point = 38–40°C; molecular weight = 205.57 g/mol; purity = 97% .
- Applications : Used in materials science and agrochemical synthesis due to its high stability.
3-Chloro-4-(trifluoromethoxy)benzonitrile
Heteroaromatic Substituents
- 3-Chloro-4-(pyridin-2-yloxy)benzonitrile (3k) Substituent: Pyridinyloxy group at the 4-position. Synthesis: Yield = 51%, lower than cyclopropylmethoxy analogues due to steric and electronic challenges in nucleophilic aromatic substitution. Spectroscopy: $ ^1H $ NMR (CDCl₃) shows aromatic protons at δ 8.14 (d, J = 3.5 Hz) and δ 7.76–7.59 (m) . Applications: Potential in kinase inhibitor development.
Phenoxy-Based Substituents
- 3-Chloro-4-(2-hydroxy-6-methoxy-4-propylphenoxy)benzonitrile (30) Substituent: Complex phenoxy group with hydroxy, methoxy, and propyl moieties. Synthesis: High yield (93%) via nucleophilic substitution under basic conditions (K₂CO₃, DMSO, 100°C) . Applications: Demonstrated activity against Toxoplasma gondii enoyl reductase .
- 3-Chloro-4-(4-formylphenoxy)benzonitrile Substituent: Formyl group on the phenoxy ring. Properties: Molecular weight = 257.67 g/mol; introduces a reactive aldehyde for further derivatization .
Key Insights
- Electronic Effects : The cyclopropylmethoxy group provides a balance between electron donation (via oxygen) and steric hindrance (via cyclopropane), enabling moderate reactivity in substitution reactions. In contrast, –CF₃ and –OCF₃ groups prioritize stability over reactivity .
- Synthetic Efficiency: Yields vary significantly based on substituent compatibility. For example, sterically bulky groups (e.g., pyridinyloxy) reduce yields compared to linear substituents (e.g., phenoxy with propyl) .
- Biological Relevance: Phenoxy derivatives with hydroxyl or methoxy groups (e.g., compound 30) show enhanced bioactivity in enzyme inhibition studies, likely due to hydrogen-bonding interactions .
Biological Activity
3-Chloro-4-(cyclopropylmethoxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN O
- Molecular Weight : 233.68 g/mol
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study assessed its cytotoxic effects on several cancer cell lines using a CellTiter 96® Aqueous One Solution Cell Proliferation Assay. The results indicated that this compound could inhibit cell proliferation with an IC50 value in the micromolar range, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, it may modulate neurotransmitter receptors or influence metabolic pathways linked to cancer cell survival and proliferation .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested this compound against a panel of resistant bacterial strains. The compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Evaluation in Cancer Models
Another study evaluated the compound's efficacy in vivo using xenograft models of human cancer. Treatment with this compound resulted in significant tumor regression compared to control groups, supporting its potential as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
